1-(6-Nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Beschreibung

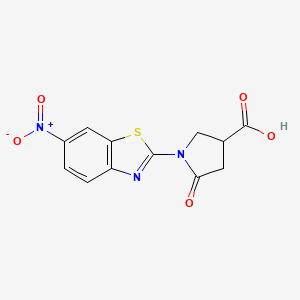

1-(6-Nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 2173108-82-0) is a heterocyclic compound featuring a 5-oxopyrrolidine-3-carboxylic acid core fused to a 6-nitro-substituted benzothiazole moiety. The benzothiazole ring introduces electron-withdrawing properties due to the nitro group at position 6, which may enhance reactivity and influence biological activity. Its structural complexity and functional groups make it a candidate for studying structure-activity relationships (SAR) in drug discovery.

Eigenschaften

IUPAC Name |

1-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5S/c16-10-3-6(11(17)18)5-14(10)12-13-8-2-1-7(15(19)20)4-9(8)21-12/h1-2,4,6H,3,5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSYJTNBAAYHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(6-Nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 2173108-82-0) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₉N₃O₅S

- Molecular Weight : 307.28 g/mol

- CAS Number : 2173108-82-0

The compound features a nitro-substituted benzothiazole moiety linked to a pyrrolidine structure, which is known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.

Case Study: Cytotoxicity Against Lung Cancer Cells

In one study, the compound was tested against A549 human lung adenocarcinoma cells. The results demonstrated significant cytotoxicity with an IC₅₀ value of approximately 66 µM when compared to standard chemotherapeutic agents like cisplatin.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | A549 | 66 |

| Cisplatin | A549 | 10 |

The compound exhibited structure-dependent activity, suggesting that modifications to its chemical structure could enhance its anticancer efficacy.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus.

Research Findings

A study investigating various 5-oxopyrrolidine derivatives indicated that the presence of the benzothiazole moiety significantly contributes to the antimicrobial properties. The compound displayed effective inhibition against resistant strains, suggesting its potential as a lead candidate for developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Multidrug-resistant S. aureus | 32 |

Structure-Activity Relationship (SAR)

The biological activity of 1-(6-Nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine derivatives can be influenced by various structural modifications:

- Nitro Substitution : Enhances cytotoxicity and antimicrobial activity.

- Pyrrolidine Ring Modifications : Altering substituents on the pyrrolidine ring can improve selectivity towards cancer cells while minimizing toxicity to normal cells.

- Carboxylic Acid Group : Essential for maintaining biological activity; derivatives lacking this group showed reduced efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 5-oxopyrrolidine-3-carboxylic acid derivatives, focusing on substituent effects, synthesis pathways, and biological activities.

Structural and Substituent Variations

Data Tables

Table 1: Antioxidant Activity of Selected Derivatives

Table 2: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally proceeds through:

- Formation of the benzothiazole core substituted at the 6-position with a nitro group.

- Preparation of the 5-oxopyrrolidine-3-carboxylic acid moiety or its derivatives.

- Coupling or condensation of the benzothiazole derivative with the pyrrolidine carboxylic acid to form the final compound.

Preparation of the Benzothiazole Intermediate

The benzothiazole ring substituted with a nitro group at the 6-position can be synthesized by:

- Starting from 2-aminothiophenol derivatives.

- Nitration at the 6-position using controlled nitrating agents such as nitric acid or mixed acid under mild conditions to avoid over-nitration.

- Cyclization with appropriate reagents to form the benzothiazole ring.

Synthesis of the 5-Oxopyrrolidine-3-carboxylic Acid Core

The 5-oxopyrrolidine-3-carboxylic acid scaffold is typically prepared via:

- Starting from itaconic acid or its derivatives.

- Cyclization and oxidation steps to form the 5-oxopyrrolidine ring.

- Functional group manipulations to introduce the carboxylic acid at the 3-position.

A related example from literature describes the preparation of similar 5-oxopyrrolidine-3-carboxylic acids starting with itaconic acid and 2-aminophenol derivatives, followed by esterification and further functionalization steps.

Coupling of Benzothiazole and Pyrrolidine Units

The final coupling step involves:

- Condensation of the benzothiazole derivative bearing the nitro substituent with the 5-oxopyrrolidine-3-carboxylic acid or its activated derivatives (e.g., esters or acid chlorides).

- This can be achieved under acidic or neutral conditions, sometimes employing coupling agents or catalysts to promote amide or related bond formation.

- Purification by crystallization or chromatography yields the target compound.

Selective Reduction Considerations

If the synthetic route requires reduction of the nitro group to an amine or selective modifications, modern metal-free reduction methods can be employed. For example, tetrahydroxydiboron [B2(OH)4] with 4,4'-bipyridine as an organocatalyst enables rapid, chemoselective reduction of aromatic nitro groups at room temperature without affecting sensitive functional groups. This method can be useful for preparing intermediates or derivatives of the target compound with different substitution patterns.

Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Nitration | 2-Aminothiophenol or benzothiazole precursor | HNO3 or mixed acid, controlled temperature | 6-Nitro substitution on benzothiazole ring |

| 2 | Cyclization | Nitrated aminothiophenol | Acidic or dehydrating agents | Formation of 6-nitro-1,3-benzothiazole |

| 3 | Pyrrolidine ring formation | Itaconic acid or derivatives | Cyclization, oxidation | 5-Oxopyrrolidine-3-carboxylic acid scaffold |

| 4 | Coupling/Condensation | Benzothiazole derivative + pyrrolidine acid | Acidic reflux or coupling agents | Formation of 1-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid |

| 5 | Optional reduction (if needed) | Nitro-substituted intermediates | B2(OH)4 and 4,4'-bipyridine, room temperature | Metal-free, selective nitro reduction |

Detailed Research Findings and Notes

The synthesis of 5-oxopyrrolidine-3-carboxylic acids has been demonstrated starting from itaconic acid derivatives, with subsequent esterification and condensation steps to introduce aromatic or heteroaromatic substituents. This approach is adaptable for benzothiazole derivatives.

The benzothiazole ring system with nitro substitution is commonly prepared by nitration of aminothiophenol derivatives followed by ring closure under acidic conditions. The position-selective nitration at the 6-position is critical and requires controlled reaction parameters to avoid poly-nitration or decomposition.

Coupling of the benzothiazole moiety with the pyrrolidine ring is typically achieved through condensation reactions in acidic media, often refluxing in hydrochloric acid or similar solvents, yielding the target amide or related bond.

Recent advances in metal-free reduction techniques allow selective reduction of aromatic nitro groups without affecting other sensitive functional groups such as carbonyls or halogens. This is advantageous for late-stage modifications or synthesis of analogs.

The synthetic accessibility score of related benzothiazole derivatives is moderate (~2.5), indicating feasible laboratory synthesis with standard organic chemistry techniques.

Q & A

Basic: What are the optimized synthetic routes for 1-(6-Nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid?

Answer:

The synthesis typically involves multi-step reactions, including nitration , alkylation , and condensation . Key steps:

- Nitration : Introduce the nitro group to the benzothiazole ring using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Alkylation : React the nitro-benzothiazole intermediate with a pyrrolidine precursor (e.g., 5-oxopyrrolidine-3-carboxylic acid derivatives) in polar aprotic solvents (DMF or DMSO) at 60–80°C for 6–12 hours .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.

Monitoring : Track reaction progress via HPLC (C18 column, UV detection at 254 nm) and confirm structures with ¹H/¹³C NMR .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

A combination of spectroscopic and chromatographic methods ensures structural and purity validation:

Advanced: How can conflicting data on nitro group reactivity in benzothiazole derivatives be resolved?

Answer:

Discrepancies in nitro group behavior (e.g., reduction stability or electrophilic substitution) arise from electronic effects and steric hindrance . Methodological approaches:

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict reactive sites .

- Controlled Experiments : Compare nitration yields under varying conditions (e.g., solvent polarity, temperature). For example, acetonitrile vs. sulfuric acid as solvents may shift regioselectivity .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation during nitration .

Advanced: What strategies enhance selectivity in functionalizing the pyrrolidine ring?

Answer:

The 5-oxopyrrolidine-3-carboxylic acid moiety’s stereoelectronic profile requires tailored conditions:

- Protection/Deprotection : Temporarily block the carboxylic acid group (e.g., tert-butyl ester) to direct reactions to the pyrrolidine nitrogen .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective alkylation .

- Solvent Effects : Use low-polarity solvents (toluene) to favor intramolecular cyclization over side reactions .

Advanced: How does this compound interact with biological targets?

Answer:

Preliminary studies on analogs suggest:

- Enzyme Inhibition : The benzothiazole scaffold may inhibit kinases or proteases via π-π stacking and hydrogen bonding .

- Cellular Uptake : LogP calculations (~2.1) predict moderate lipophilicity, enabling membrane penetration .

Experimental Design : - Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase).

- Validate with in vitro assays (IC₅₀ measurements using fluorescence-based kinase activity kits) .

Advanced: How to address stability issues during long-term storage?

Answer:

Degradation pathways (hydrolysis, oxidation) require mitigation:

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolytic cleavage of the lactam ring .

- Additives : Include antioxidants (0.1% BHT) in DMSO stock solutions .

- Stability Monitoring : Use accelerated aging studies (40°C/75% RH for 6 months) with HPLC-UV to track degradation products .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Answer:

- Reactivity Prediction : Apply frontier molecular orbital (FMO) theory (Gaussian 16) to identify nucleophilic/electrophilic sites.

- Transition State Modeling : Use QM/MM simulations (ORCA/CHARMM) to explore reaction pathways (e.g., nitro group reduction) .

- SAR Studies : Build 3D-QSAR models (CoMFA/CoMSIA) using bioactivity data from structural analogs .

Basic: What are the safety and handling protocols for this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (based on benzothiazole analogs) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-containing intermediates .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced: How to resolve spectral overlaps in NMR analysis?

Answer:

- 2D NMR : Utilize HSQC and HMBC to distinguish overlapping proton signals (e.g., pyrrolidine CH₂ vs. benzothiazole protons) .

- Solvent Screening : Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to shift resonance positions .

- Dynamic NMR : Conduct variable-temperature experiments to separate broadened peaks caused by conformational exchange .

Advanced: What methodologies validate the compound’s role in catalytic cycles?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In Situ Spectroscopy : Employ Raman or IR spectroscopy to detect transient intermediates during catalysis .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitro group participation in redox reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.